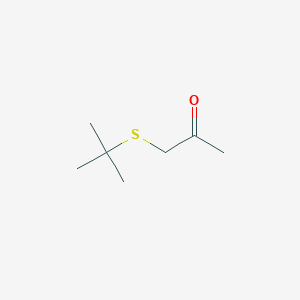

1-(Tert-butylsulfanyl)propan-2-one

Description

General Overview of Alkyl Sulfides in Synthetic Chemistry

Alkyl sulfides, also known as thioethers, are organosulfur compounds characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'). numberanalytics.com They are the sulfur analogs of ethers and play a significant role in organic synthesis. numberanalytics.com The sulfur atom in a thioether is nucleophilic and can be readily oxidized to sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science. nih.gov

The synthesis of alkyl sulfides can be achieved through various methods, with one of the most common being the nucleophilic substitution reaction between a thiolate anion and an alkyl halide. numberanalytics.com Other methods include the addition of thiols to alkenes and alkynes, and more recently, transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org The utility of alkyl sulfides in synthesis is broad; they can act as intermediates, protecting groups, and directing groups in various reactions. numberanalytics.comrsc.org

Significance of Ketone Functionality in Organic Transformations

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is one of the most fundamental and important functionalities in organic chemistry. fiveable.meebsco.com Ketones are prevalent in a vast number of natural products, pharmaceuticals, and industrial chemicals. ebsco.comnih.gov Their significance stems from the reactivity of the carbonyl group, which can undergo a wide variety of transformations. teachy.app

Key reactions of ketones include nucleophilic addition to the carbonyl carbon, which is the basis for the formation of alcohols (via reduction), cyanohydrins, and imines. fiveable.melibretexts.org The α-carbon (the carbon atom adjacent to the carbonyl group) is also reactive and can be deprotonated to form an enolate, a powerful nucleophile that participates in crucial carbon-carbon bond-forming reactions such as the aldol (B89426) condensation. ebsco.comlibretexts.org Furthermore, ketones can be converted to a range of other functional groups, highlighting their versatility as synthetic intermediates. nih.gov

Contextualizing 1-(Tert-butylsulfanyl)propan-2-one within Ketone and Thioether Chemistry

1-(Tert-butylsulfanyl)propan-2-one, with the chemical formula C7H14OS, is a bifunctional molecule that contains both a ketone and a thioether moiety. uni.lu The presence of the ketone group allows for reactions typical of carbonyl compounds, while the thioether provides a site for reactions involving the sulfur atom. The tert-butyl group attached to the sulfur atom is bulky, which can influence the steric environment around the sulfur and adjacent atoms, potentially affecting reaction pathways and product distributions.

This compound serves as a valuable synthon, a building block used in organic synthesis to introduce specific structural motifs into a target molecule. The interplay between the nucleophilic sulfur and the electrophilic carbonyl carbon, as well as the acidic α-protons, provides multiple avenues for synthetic manipulation. For instance, the ketone can be transformed into an alcohol or an alkene, while the thioether can be oxidized or used in coupling reactions.

Historical Development of Related Sulfanylpropanone Derivatives

The synthesis and study of sulfanylpropanone derivatives, more broadly known as α-thio ketones, have been a subject of interest in organic chemistry for a considerable time. Early methods for their preparation often involved the reaction of α-haloketones with thiols or their corresponding salts. Over the years, more sophisticated and efficient methods have been developed.

Recent advancements in catalysis have provided new routes to these compounds. For example, palladium/gold-catalyzed reactions have been employed for the one-pot synthesis of keto thioethers. researchgate.net Another modern approach involves the copper-catalyzed thiolation of ketones using sulfonohydrazides as the thiolating agent, offering a direct route to benzylic thioethers. acs.org The development of these methods has expanded the accessibility and utility of sulfanylpropanone derivatives in organic synthesis, enabling the construction of increasingly complex molecules. Research into the synthesis of related structures, such as 1,3-bis(tert-butylthio)acetone, further highlights the ongoing interest in this class of compounds. rsc.org

Table of Compound Properties

| Property | Value | Source |

| Molecular Formula | C7H14OS | uni.lu |

| Molecular Weight | 146.25 g/mol | cymitquimica.com |

| InChI | InChI=1S/C7H14OS/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3 | uni.lu |

| InChIKey | YGCXECLDZCQMNI-UHFFFAOYSA-N | uni.lu |

| SMILES | CC(=O)CSC(C)(C)C | uni.lu |

Properties

IUPAC Name |

1-tert-butylsulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCXECLDZCQMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tert Butylsulfanyl Propan 2 One and Analogues

Direct Synthesis Approaches

Direct methods involve the assembly of the target molecule from precursors that directly form the core structure in one or a few straightforward steps.

One of the most classic and direct methods for synthesizing β-keto sulfides is the nucleophilic substitution reaction between an α-halo ketone and a thiolate. acs.org This reaction typically proceeds via an SN2 mechanism, where the sulfur nucleophile attacks the carbon atom bearing a halogen (the α-carbon), displacing the halide leaving group. ksu.edu.sawikipedia.org

For the specific synthesis of 1-(tert-butylsulfanyl)propan-2-one, this involves the reaction of a 1-halopropan-2-one, such as chloroacetone (B47974) or bromoacetone, with a salt of tert-butylthiol, like sodium tert-butylthiolate. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the thiolate salt and promote the SN2 pathway. The use of equimolar quantities of the mercaptan and the α-monohalogenated ketone typically ensures the formation of the desired thioether as the primary product. google.com

Reaction Scheme: (CH₃)₃CS⁻Na⁺ + X-CH₂C(O)CH₃ → (CH₃)₃CS-CH₂C(O)CH₃ + NaX (where X = Cl, Br)

Research has demonstrated the viability of this approach for a range of keto sulfides. While specific yield data for 1-(tert-butylsulfanyl)propan-2-one via this route requires consulting specific experimental papers, the general high efficiency of SN2 reactions of this type is well-established. acs.orgnih.gov

Table 1: Nucleophilic Substitution for α-Keto Sulfide (B99878) Synthesis

The conjugate addition, or Michael addition, of thiols to α,β-unsaturated carbonyl compounds is another powerful method for synthesizing β-keto sulfides. rsc.orgingentaconnect.com For 1-(tert-butylsulfanyl)propan-2-one, this would involve the addition of tert-butylthiol to an enone like methyl vinyl ketone (MVK) or an alkynone like but-3-yn-2-one.

The reaction can be catalyzed by either a base or a radical initiator.

Base-Catalyzed Michael Addition: A base deprotonates the thiol to form a thiolate, which then acts as a soft nucleophile, adding to the β-position of the enone. This is the most common approach for this transformation.

Radical Addition (Thiol-ene reaction): In the presence of a radical initiator (e.g., AIBN) or UV light, a thiyl radical is formed. wikipedia.org This radical adds to the alkene, typically in an anti-Markovnikov fashion, to produce the thioether. acsgcipr.org This method is highly efficient and falls under the umbrella of "click chemistry" due to its high yields and selectivity. wikipedia.org

Studies have shown that the Michael addition of thiols to enones can often proceed efficiently even without a catalyst, particularly in suitable solvents like ionic liquids or even conventional polar solvents. ingentaconnect.combenthamdirect.com

Table 2: Addition Reactions for β-Keto Sulfide Synthesis

The use of thioacetals as protecting groups for carbonyls can be extended to a synthetic strategy for ketones. acs.org A common approach involves the use of 1,3-dithiane (B146892), which can be deprotonated at the C2 position by a strong base like n-butyllithium to form a potent nucleophile. askiitians.com This anion can then be alkylated.

For the synthesis of 1-(tert-butylsulfanyl)propan-2-one, a possible, though multi-step, route could be:

Alkylation of the 1,3-dithiane anion with a reagent that can introduce the tert-butylsulfanylmethyl group, such as (tert-butylsulfanyl)methyl chloride.

A second deprotonation and subsequent alkylation with a methylating agent like methyl iodide.

Hydrolysis of the resulting thioketal to unveil the ketone functionality. askiitians.com This final hydrolysis step often requires a promoter, such as mercuric chloride (HgCl₂) in aqueous solution, to effectively remove the thiol byproducts. chemistrysteps.comthieme-connect.de

This method offers great versatility for creating a wide variety of ketone structures, although it is less direct for the target compound compared to substitution or addition reactions.

Modern synthetic chemistry has developed various reductive coupling methods that can be adapted for thioether synthesis. These methods often circumvent the need for pre-formed organometallic reagents and can exhibit high functional group tolerance. nih.govacs.org

Coupling of Tosylhydrazones with Thiols: A metal-free approach involves the base-promoted reductive coupling of tosylhydrazones (derived from aldehydes or ketones) with thiols. rsc.org This reaction proceeds through the in-situ generation of a carbene, which then inserts into the S-H bond of the thiol. While this has been demonstrated for various benzylic thioethers, its application to aliphatic keto sulfides like 1-(tert-butylsulfanyl)propan-2-one was reported to be unsuccessful in one study, indicating substrate limitations. rsc.org

Indium-Catalyzed Reductive Coupling: An indium-catalyzed system can achieve the direct thioetherification of carboxylic acids with thiols using a silane (B1218182) reducing agent. organic-chemistry.org This one-pot procedure is efficient for a range of aromatic and aliphatic substrates.

Nickel-Catalyzed Reductive Alkylation: Nickel catalysts can facilitate the cross-electrophile coupling of thioethers with alkyl halides. nih.govacs.org This "reductive Liebeskind-Srogl alkylation" is particularly useful for modifying heteroaromatic thioethers but demonstrates the principle of forming C-C bonds adjacent to a sulfur atom.

Table 3: Reductive Coupling Approaches to Thioethers

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve synthesizing a precursor molecule, such as a sulfoxide (B87167) or sulfone, which is then converted into the final thioether product.

The synthesis of γ-keto sulfones, which are structural isomers of the target compound, can be achieved via the oxidation of the corresponding γ-keto sulfides or sulfoxides. nih.gov Conversely, the synthesis of a thioether can be accomplished by the reduction of a corresponding sulfoxide.

The typical sequence for synthesizing 1-(tert-butylsulfanyl)propan-2-one via this indirect route would be:

Synthesis of a β-Keto Sulfoxide: A precursor like 1-(tert-butylsulfinyl)propan-2-one would be synthesized first.

Reduction to the Thioether: The β-keto sulfoxide is then reduced to the target β-keto sulfide. Various reagents can accomplish the deoxygenation of sulfoxides, with some methods offering high chemoselectivity. organic-chemistry.org

While the oxidation of thioethers to sulfoxides and subsequently to sulfones is a more common transformation, the reduction of sulfoxides provides a viable, albeit less direct, synthetic pathway to the thioether. wikipedia.orgjchemrev.com The oxidation of thioethers is often accomplished using oxidizing agents like hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. nih.gov Selective oxidation to the sulfoxide without over-oxidation to the sulfone can be challenging but is achievable with carefully controlled conditions or specific catalysts. organic-chemistry.orgrsc.org

Table 4: Oxidation States of Sulfur in Keto-Sulfur Compounds

Functional Group Interconversions on Propanone Scaffolds

One of the most direct conceptual approaches to 1-(tert-butylsulfanyl)propan-2-one involves the creation of a carbon-sulfur bond at the α-position of a propanone derivative. This typically entails the reaction of a nucleophilic sulfur species with an electrophilic propanone scaffold or vice versa.

A common strategy is the S-alkylation of a thiol with an α-haloketone. For instance, the reaction of tert-butyl thiol with a 1-halopropan-2-one, such as 1-chloro- or 1-bromopropan-2-one, in the presence of a base, would yield the target compound. While effective, this method can be hampered by the use of toxic alkyl halides. beilstein-journals.org

An alternative involves the reaction of an enolate or enolate equivalent of propanone with an electrophilic sulfur reagent. For example, the propanone enolate can be generated using a suitable base and then reacted with a reagent like tert-butylsulfenyl chloride to form the desired α-thioether.

Furthermore, functional group interconversion can be achieved through the direct substitution of alcohols with thiols. beilstein-journals.org This "green chemistry" approach is advantageous as the only byproduct is water. beilstein-journals.org However, it necessitates the use of an acid catalyst to activate the alcohol's hydroxyl group, making it a better leaving group. beilstein-journals.org Both Brønsted and Lewis acids can be employed for this purpose. beilstein-journals.org

The table below summarizes some functional group interconversion strategies for the synthesis of thioethers.

| Reactants | Reagents/Catalysts | Product | Key Features |

| α-Haloketone + Thiol | Base | α-Thio ketone | Traditional method, can involve toxic reagents. |

| Ketone + Electrophilic Sulfur Reagent | Base | α-Thio ketone | Utilizes enolate chemistry. |

| Alcohol + Thiol | Acid Catalyst (Brønsted or Lewis) | Thioether | Green approach with water as the only byproduct. beilstein-journals.org |

This table provides a simplified overview of functional group interconversion strategies for thioether synthesis.

Rearrangement Reactions Yielding the Desired Connectivity

Rearrangement reactions offer a powerful alternative for constructing the 1-(tert-butylsulfanyl)propan-2-one skeleton, often from readily available starting materials. The Pummerer rearrangement is a prominent example of such a transformation. wikipedia.org

The classical Pummerer rearrangement involves the conversion of an alkyl sulfoxide into an α-acyloxy-thioether using acetic anhydride (B1165640). wikipedia.org The reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.org For the synthesis of α-keto thioethers, a modification of the Pummerer reaction can be employed. For instance, the reaction of an α-acyl sulfoxide with a Lewis acid can facilitate the rearrangement at lower temperatures. wikipedia.org A copper-catalyzed Pummerer-type reaction of α-thio aryl/heteroarylacetates has been developed to produce α-keto esters. researchgate.net This process involves the in-situ generation of a thionium ion that undergoes hydrolysis. researchgate.net

A photoredox-enabled radical Pummerer-type reaction has also been explored. nih.gov This method involves the single-electron oxidation of a sulfide to a radical sulfenium, which then undergoes α-deprotonation and radical-radical coupling to yield functionalized products. nih.gov

Another relevant rearrangement is the formal 1,2-Stevens rearrangement of thioester ylides. A rhodium-catalyzed reaction of thioesters with diazo reagents can insert a single carbon atom into the C(O)─S bond of the thioester, leading to the formation of α-thioketones with a quaternary carbon atom. nih.gov

A novel intramolecular rearrangement mediated by Dess-Martin periodinane (DMP) has also been discovered. bohrium.com This reaction converts β-hydroxy thioesters to α-keto thioesters, with the thiol functionality migrating 1,2 to the α-carbonyl position. bohrium.com

The following table summarizes key rearrangement reactions for the synthesis of α-keto thioethers.

| Rearrangement | Starting Material | Reagents | Key Intermediate |

| Pummerer Rearrangement | Alkyl Sulfoxide | Acetic Anhydride | Thionium Ion wikipedia.org |

| Copper-Catalyzed Pummerer-Type | α-Thio Aryl/Heteroarylacetate | Copper Catalyst | Thionium Ion researchgate.net |

| Radical Pummerer-Type | Sulfide | Photocatalyst | Radical Sulfenium nih.gov |

| 1,2-Stevens Rearrangement | Thioester | Rhodium Catalyst, Diazo Reagent | Thioester Ylide nih.gov |

| DMP-Mediated Rearrangement | β-Hydroxy Thioester | Dess-Martin Periodinane | - |

This table highlights several rearrangement strategies that can be adapted for the synthesis of α-keto thioethers.

Catalytic and Stereoselective Synthesis Research

The development of catalytic and stereoselective methods for the synthesis of α-thio ketones is a significant area of research, aiming to provide efficient and enantiomerically pure compounds.

Development of Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are a well-established strategy for achieving stereocontrol in organic synthesis. researchgate.net In the context of α-thio ketone synthesis, a chiral auxiliary can be attached to the propanone scaffold to direct the introduction of the thioether group to a specific face of the molecule.

The Schöllkopf chiral auxiliary, for example, involves the use of a bis-lactim ether derived from a chiral α-amino acid and glycine. biosynth.com Deprotonation of this auxiliary creates a planar enolate, and the steric bulk of a substituent on the auxiliary directs an incoming electrophile to the opposite face, leading to high diastereoselectivity. biosynth.com After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. biosynth.com

The use of chiral auxiliaries has been successfully applied to the synthesis of α-SCF₃-β-ketoesters. mdpi.com In this approach, a chiral diamine, such as trans-1,2-diaminocyclohexane, is used to form an enantiopure enamine, which then reacts with an electrophilic trifluoromethylthiolating reagent. mdpi.com After removal of the auxiliary, the α-trifluoromethylthio-β-ketoesters are obtained with high enantioselectivity. mdpi.com

Ligand-Accelerated Catalytic Systems

Ligand-accelerated catalysis involves the use of ligands to enhance the rate and selectivity of a metal-catalyzed reaction. nih.gov In the synthesis of thioethers, transition metal catalysis, particularly with palladium and copper, has been extensively studied. thieme-connect.com

The Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, has been adapted for thioetherification. The use of sterically hindered phosphine (B1218219) ligands, such as Josiphos-type ligands, has been shown to be highly effective for the coupling of aryl chlorides with thiols, even with low catalyst loadings. nih.gov

Nickel-catalyzed systems have also emerged as powerful tools for C-S bond formation. uni-regensburg.de For instance, a nickel-catalyzed thioetherification of aryl halides can be promoted by visible light and a substoichiometric amount of a Brønsted acid, avoiding the need for traditional bases and additives. uni-regensburg.de Ligand-accelerated C-H functionalization reactions, where a C-H bond is directly converted to a C-S bond, represent a highly atom-economical approach. scripps.eduscripps.edu

The table below presents examples of ligand-accelerated catalytic systems for thioether synthesis.

| Catalyst System | Reaction Type | Key Features |

| Palladium / Josiphos Ligand | Cross-coupling of aryl halides and thiols | High turnover numbers, applicable to challenging substrates. nih.gov |

| Nickel / Visible Light / Brønsted Acid | Thioetherification of aryl halides | Base-free, mild conditions, scalable. uni-regensburg.de |

| Palladium / Phosphine Ligand | C-H Thioetherification | Atom-economical, direct functionalization. |

This table showcases some ligand-accelerated catalytic systems used in the synthesis of thioethers.

Enzymatic or Biocatalytic Approaches

Enzymatic and biocatalytic methods are gaining increasing attention in organic synthesis due to their high selectivity and environmentally benign nature. nih.gov While the biocatalytic synthesis of chiral thiols and thioethers has been challenging, recent advances have shown promise. nih.govacs.org

Ene-reductases (EREDs) have been employed for the synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides. nih.govacs.org This method does not require light and can produce either enantiomer of the product depending on the choice of ERED. nih.govacs.org

Lipases are another class of enzymes that can be used for thioether synthesis. For example, immobilized lipase (B570770) B from Candida antarctica (CALB) has been used to catalyze the polymerization of functionalized monomers to produce poly(β-thioether ester)s. researchgate.net Lipases can also catalyze the synthesis of thioesters from thiols and vinyl esters. mdpi.com

The use of enzymes in C-C bond formation, which can be a precursor step to thioether synthesis, is also well-established. nih.govnih.gov For instance, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes can catalyze the formation of α-hydroxy ketones. nih.govmdpi.com

Green Chemistry Aspects in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the design of synthetic routes for thioethers to minimize environmental impact.

A key aspect is the use of safer and more environmentally friendly reagents and solvents. For example, the direct substitution of alcohols with thiols, using water as the only byproduct, is a greener alternative to methods employing toxic alkyl halides. beilstein-journals.org The use of water as a solvent in cross-coupling reactions for the synthesis of aryl thioethers is another significant development. researchgate.net

The development of catalytic systems that operate under mild conditions and with high atom economy is another important green chemistry consideration. nih.gov Heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, are also advantageous. beilstein-journals.org For instance, a silica-alumina mixed oxide has been used as a solid acid catalyst for the synthesis of thioethers from alcohols and thiols under solvent-free conditions. beilstein-journals.org

The use of odorless and stable thiol surrogates, such as xanthates, can address the issue of malodorous and air-sensitive thiols. mdpi.com The synthesis of thioethers using xanthates can be achieved under transition-metal-free and base-free conditions. mdpi.com

Biocatalytic approaches are inherently green as they are performed in aqueous media under mild conditions and utilize renewable resources. researchgate.netrsc.org

Chemical Reactivity and Transformation Mechanisms of 1 Tert Butylsulfanyl Propan 2 One

Reactions at the Ketone Carbonyl Group

The carbonyl group in 1-(tert-butylsulfanyl)propan-2-one is a primary site for chemical reactions due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.

Nucleophilic Addition Reactions (e.g., Grignard, Hydride Reduction)

Nucleophilic addition is a fundamental reaction of ketones. chemguide.co.uk Strong nucleophiles, such as Grignard reagents and hydride reducing agents, readily add to the carbonyl carbon of 1-(tert-butylsulfanyl)propan-2-one.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to 1-(tert-butylsulfanyl)propan-2-one results in the formation of a tertiary alcohol after an acidic workup. organic-chemistry.orgwisc.edumasterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. wisc.edu For example, the reaction with methylmagnesium bromide would yield 2-methyl-1-(tert-butylsulfanyl)propan-2-ol.

| Reactant | Reagent | Product |

| 1-(Tert-butylsulfanyl)propan-2-one | Methylmagnesium Bromide | 2-Methyl-1-(tert-butylsulfanyl)propan-2-ol |

| 1-(Tert-butylsulfanyl)propan-2-one | Phenylmagnesium Bromide | 1-(Tert-butylsulfanyl)-2-phenylpropan-2-ol |

Hydride Reduction: The reduction of the ketone functionality to a secondary alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.ukchadsprep.commasterorganicchemistry.comsaskoer.calibretexts.org These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated during workup to give 1-(tert-butylsulfanyl)propan-2-ol. libretexts.org

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | 1-(Tert-butylsulfanyl)propan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(Tert-butylsulfanyl)propan-2-ol |

Enolization and Enolate Chemistry (e.g., Alkylation, Acylation, Condensation)

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows 1-(tert-butylsulfanyl)propan-2-one to form an enolate ion in the presence of a suitable base. masterorganicchemistry.comlibretexts.orglibretexts.org This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

The acidity of the α-protons in 1-(tert-butylsulfanyl)propan-2-one is influenced by both the adjacent carbonyl group and the sulfur atom. The enolate can be generated using a variety of bases, with the choice of base and reaction conditions influencing whether the kinetic or thermodynamic enolate is formed if the ketone were unsymmetrical. libretexts.org For 1-(tert-butylsulfanyl)propan-2-one, deprotonation of the methyl group or the methylene (B1212753) group can occur.

Alkylation: The enolate of 1-(tert-butylsulfanyl)propan-2-one can be alkylated by reaction with an alkyl halide in an Sₙ2 reaction. fiveable.mepressbooks.pub For instance, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would be expected to yield 3-(tert-butylsulfanyl)butan-2-one.

| Base | Electrophile | Product |

| Lithium Diisopropylamide (LDA) | Methyl Iodide | 3-(Tert-butylsulfanyl)butan-2-one |

| Sodium Hydride (NaH) | Benzyl Bromide | 1-(Tert-butylsulfanyl)-3-phenylpropan-2-one |

Condensation Reactions: The enolate can also participate in condensation reactions, such as the aldol (B89426) condensation, by reacting with another molecule of an aldehyde or ketone.

Wittig and Related Olefination Reactions

The Wittig reaction provides a method to convert the carbonyl group of 1-(tert-butylsulfanyl)propan-2-one into a carbon-carbon double bond. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which acts as a nucleophile and attacks the carbonyl carbon. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org For example, reacting 1-(tert-butylsulfanyl)propan-2-one with methylenetriphenylphosphorane (B3051586) would produce 2-(tert-butylsulfanyl)-1-propene.

| Wittig Reagent | Product |

| Methylenetriphenylphosphorane | 2-(Tert-butylsulfanyl)-1-propene |

| Ethylidenetriphenylphosphorane | (E/Z)-3-(Tert-butylsulfanyl)-2-butene |

Baeyer-Villiger Oxidation and Other Oxidative Rearrangements

The Baeyer-Villiger oxidation converts ketones into esters through treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgsigmaaldrich.com The reaction involves the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom of the peroxy acid. The migratory aptitude of the groups attached to the carbonyl is a key factor in determining the product. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of 1-(tert-butylsulfanyl)propan-2-one, the two groups attached to the carbonyl are a methyl group and a tert-butylthiomethyl group. The migratory aptitude of the tert-butylthiomethyl group is not well-documented in standard migratory aptitude tables. However, considering electronic effects, the sulfur atom may influence the migratory ability. If the methyl group migrates, the product would be tert-butyl 2-oxopropyl sulfide (B99878). If the tert-butylthiomethyl group migrates, the product would be acetic anhydride (B1165640) with tert-butylthiol as a byproduct after hydrolysis. Given the typical migratory patterns, methyl group migration is a plausible outcome.

Reactions Involving the Thioether Moiety

The sulfur atom in the thioether group of 1-(tert-butylsulfanyl)propan-2-one possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.

Oxidation of Sulfide to Sulfoxide (B87167) and Sulfone (e.g., for related ketosulfones)

The thioether can be selectively oxidized to a sulfoxide and then further to a sulfone using various oxidizing agents. organic-chemistry.orgresearchgate.netjchemrev.com The choice of oxidant and reaction conditions allows for control over the oxidation state of the sulfur.

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of hydrogen peroxide or sodium periodate, can convert 1-(tert-butylsulfanyl)propan-2-one to 1-(tert-butylsulfinyl)propan-2-one. organic-chemistry.org

Oxidation to Sulfone: Stronger oxidizing agents, or the use of excess mild oxidant, will further oxidize the sulfoxide to the corresponding sulfone, 1-(tert-butylsulfonyl)propan-2-one. Reagents like potassium permanganate (B83412) or excess m-CPBA are effective for this transformation. The resulting β-ketosulfones are valuable synthetic intermediates. thieme-connect.dechemsynthesis.com

| Oxidizing Agent (Equivalents) | Product |

| H₂O₂ (1 eq.) | 1-(Tert-butylsulfinyl)propan-2-one |

| m-CPBA (1 eq.) | 1-(Tert-butylsulfinyl)propan-2-one |

| H₂O₂ (>2 eq.) | 1-(Tert-butylsulfonyl)propan-2-one |

| KMnO₄ | 1-(Tert-butylsulfonyl)propan-2-one |

Alkylation and Formation of Sulfonium (B1226848) Salts

The sulfur atom in 1-(tert-butylsulfanyl)propan-2-one possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with electrophilic alkylating agents to form tertiary sulfonium salts. youtube.com This reaction is a fundamental transformation for thioethers. nih.gov The general process involves the attack of the sulfur atom on an alkyl halide (e.g., methyl iodide) or other alkylating agents, resulting in a positively charged sulfur center bonded to three carbon substituents.

The reaction can be represented as follows:

Reactants: 1-(tert-butylsulfanyl)propan-2-one, Alkylating Agent (e.g., R-X, where X is a halide or other leaving group)

Product: S-Alkyl-S-(tert-butyl)-S-(2-oxopropyl)sulfonium salt

Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) pathway. The sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group. youtube.com

The presence of the adjacent ketone group can influence the reactivity of the sulfur atom, but the fundamental nucleophilic character remains. For instance, studies on similar β-keto sulfides have shown they react with electrophiles like benzoyl peroxide. This reaction proceeds through the initial nucleophilic attack of the sulfur atom on the peroxide bond to form an intermediate sulfonium salt. rsc.org This highlights the accessibility of the sulfur lone pair for bond formation, leading to sulfonium intermediates.

| Thioether Substrate | Alkylating Agent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Generic Thioether (R-S-R') | Methyl Iodide (CH₃I) | None or polar aprotic | Trialkylsulfonium Iodide | youtube.com |

| β-Keto Sulfide | Benzoyl Peroxide | Dichloromethane (DCM) | Intermediate Sulfonium Salt | rsc.org |

Desulfurization Reactions

Desulfurization, the cleavage of carbon-sulfur bonds, is a significant transformation of organosulfur compounds. For 1-(tert-butylsulfanyl)propan-2-one, this would involve the removal of the tert-butylsulfanyl group to yield propanone or other derivatives. Several methods exist for the desulfurization of thioethers, often involving metal catalysts or radical-based approaches.

Reductive Desulfurization: Raney Nickel (Ra-Ni) is a classic reagent for the hydrogenolysis of C-S bonds. Treatment of 1-(tert-butylsulfanyl)propan-2-one with Raney Ni would be expected to cleave the thioether linkage, replacing it with hydrogen atoms to produce propane (B168953) and tert-butane, although under harsher conditions, the ketone could also be reduced.

Catalytic Desulfurization: Studies on model thioether compounds like dimethyl sulfide have shown that metal oxides such as Fe₃O₄ can catalyze the decomposition of C-S bonds, particularly during aquathermolysis. rsc.orgrsc.org The proposed mechanism involves the assistance of water molecules, leading to the formation of alcohols and hydrogen sulfide. rsc.org

Radical Desulfurization: Visible-light-induced, metal-free methods have been developed for the desulfurization of thiols and disulfides, proceeding through a radical pathway. researchgate.net Another approach for desulfurizing thiols involves promotion by a triphenylphosphine/diiodoethane system, which can be extended to a wide range of nucleophiles to replace the sulfur moiety. cas.cn While these methods are primarily for thiols, they point to the feasibility of radical-based C-S bond cleavage that could potentially be adapted for thioethers.

Ligand Exchange and Coordination Chemistry with Metal Centers

1-(tert-Butylsulfanyl)propan-2-one possesses two potential donor sites for coordination with metal centers: the sulfur atom of the thioether and the oxygen atom of the ketone. Molecules that can bind to a central metal atom or ion are known as ligands. libretexts.org Ligands act as Lewis bases, donating electron pairs to the metal, which acts as a Lewis acid. libretexts.org

The presence of both a soft donor (sulfur) and a hard donor (oxygen) atom separated by two carbon atoms makes 1-(tert-butylsulfanyl)propan-2-one a potential bidentate chelating ligand. Chelation is the process where a polydentate ligand binds to a metal ion to form a ring structure, which often results in a more stable complex compared to coordination with two separate monodentate ligands. libretexts.org

The compound could coordinate with a variety of transition metals, forming a stable five-membered chelate ring. The preference for the sulfur or oxygen donor atom, or for bidentate chelation, would depend on the nature of the metal ion according to Hard and Soft Acid and Base (HSAB) theory. Hard metal ions (e.g., Fe³⁺, Cr³⁺) would preferentially bind to the hard oxygen donor, while softer metal ions (e.g., Pd²⁺, Pt²⁺, Hg²⁺) would favor coordination with the soft sulfur donor. For metal ions with intermediate character (e.g., Cu²⁺, Zn²⁺), bidentate coordination is a strong possibility.

The formation of such a complex is a ligand exchange reaction, where solvent molecules or other weakly bound ligands in the metal's coordination sphere are displaced by the thioether-ketone ligand. researchgate.net

Reactions Involving the α-Hydrogens to the Ketone and Thioether

The compound has two sets of α-hydrogens: the methylene hydrogens (C1) situated between the ketone and the thioether, and the methyl hydrogens (C3) on the other side of the carbonyl group. The hydrogens on the carbon adjacent to a carbonyl group are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com The pKa of α-hydrogens in a typical ketone is around 20. cymitquimica.com The additional presence of the sulfur atom adjacent to the C1 methylene group is expected to further increase the acidity of these specific protons.

Acid-Catalyzed and Base-Catalyzed Proton Exchange

The acidic α-hydrogens can be readily exchanged for deuterium (B1214612) by treatment with a deuterium source like D₂O, a process that can be catalyzed by either acid or base. youtube.com

Base-Catalyzed Exchange: In the presence of a base, an α-hydrogen is removed to form an enolate intermediate. The enolate is a resonance-stabilized species with negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com Reprotonation of the enolate by a deuterium source (e.g., D₂O) can occur at the α-carbon, resulting in deuterium incorporation. Since this process is reversible, all α-hydrogens can eventually be exchanged.

Acid-Catalyzed Exchange: Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A weak base (like water) can then remove an α-hydrogen to form a neutral enol intermediate. masterorganicchemistry.com The enol can then be re-protonated at the α-carbon by a deuterated acid catalyst, leading to deuterium exchange. This process also leads to the exchange of all acidic α-protons.

Given the two non-equivalent α-positions, the rate of exchange may differ. The C1 methylene protons, being flanked by both the ketone and the thioether, are expected to be more acidic and thus may exchange more rapidly than the C3 methyl protons.

Electrophilic Substitution at the α-Carbon

The formation of an enol or enolate intermediate makes the α-carbon nucleophilic, allowing it to attack various electrophiles in an α-substitution reaction. researchgate.netrahacollege.co.in This is a cornerstone of ketone chemistry.

Alkylation: The enolate of 1-(tert-butylsulfanyl)propan-2-one, typically formed with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. youtube.com Alkylation can occur at either the C1 or C3 position, and the regioselectivity can often be controlled by reaction conditions (e.g., kinetic vs. thermodynamic control).

Halogenation: In the presence of acid or base, ketones react with halogens (Cl₂, Br₂, I₂) to replace one or more α-hydrogens with a halogen. researchgate.net

Other Electrophiles: The nucleophilic enolate can react with a wide range of other electrophiles. Research on analogous β-keto sulfides has demonstrated successful α-functionalization. For example, the electrophilic fluorination of α-sulfenyl-β-diketones using Selectfluor leads to the synthesis of α-fluoro-β-ketosulfides. acs.org Another study showed that β-keto sulfides react with benzoyl peroxide to yield α-O-benzoyl substituted products via an intermediate sulfonium salt and a subsequent Pummerer-like rearrangement. rsc.org

| Substrate Type | Electrophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| α-Sulfenyl-β-diketone | Selectfluor | Electrophilic Fluorination | α-Fluoro-β-ketosulfide | acs.org |

| β-Keto Sulfide | Benzoyl Peroxide | Electrophilic Benzoyloxylation | α-Benzoyloxy-β-ketosulfide | rsc.org |

| Ketone | Alkyl Halide (with base) | Alkylation | α-Alkyl Ketone | youtube.com |

Mechanistic Investigations of Key Transformations

The mechanisms for the reactions of 1-(tert-butylsulfanyl)propan-2-one are generally well-understood from studies of ketones and thioethers.

Mechanism of α-Substitution: As described, these reactions proceed through either an enol (acid-catalyzed) or an enolate (base-catalyzed) intermediate. masterorganicchemistry.commasterorganicchemistry.com The key step is the attack of the nucleophilic α-carbon of the intermediate on an external electrophile. rahacollege.co.in The rate-determining step is typically the formation of the enol or enolate. masterorganicchemistry.com

Mechanism of Sulfonium Salt Formation in α-Benzoyloxylation: A detailed mechanistic study on the reaction of β-keto sulfides with benzoyl peroxide proposed a non-radical pathway. rsc.org The mechanism involves:

Nucleophilic attack of the thioether sulfur on the peroxide O-O bond to form a sulfonium salt intermediate.

Deprotonation at the acidic α-carbon by the benzoate (B1203000) anion formed in the first step.

This generates a sulfur-stabilized carbocation (ylide) which undergoes a Pummerer-like rearrangement to give the final α-benzoyloxylated product. rsc.org

Mechanism of Desulfurization: Catalytic desulfurization mechanisms can be complex. For thioether decomposition on an Fe₃O₄ surface, DFT calculations suggest a two-step process involving water. rsc.org The first step, which is rate-limiting, involves the cleavage of one C-S bond to form a surface-bound methanethiol (B179389) and methanol (B129727). The second step involves the cleavage of the remaining C-S bond in the thiol to yield another methanol molecule and H₂S. rsc.org Radical desulfurization mechanisms typically involve the generation of a carbon-centered radical via C-S bond homolysis, which can then be trapped or undergo further reactions. researchgate.net

Elucidation of Reaction Pathways and Transition States

The structure of 1-(tert-butylsulfanyl)propan-2-one allows for several potential reaction pathways, depending on the reaction conditions and reagents involved.

One significant pathway involves the deprotonation of the α-carbon (the carbon atom between the carbonyl group and the sulfur atom) by a base to form an enolate. The use of bulky bases, such as lithium amides, favors the formation of the less substituted (kinetic) enolate. thieme-connect.de This enolate is a key intermediate, which can then react with various electrophiles.

Another major reaction pathway is nucleophilic substitution, where a nucleophile replaces the tert-butylthio group. This can proceed through different mechanisms, primarily the SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathways. libretexts.org

SN2 Pathway: In a one-step process, a nucleophile attacks the carbon atom bonded to the sulfur, simultaneously displacing the tert-butylthiolate leaving group. This pathway involves a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. savemyexams.com The steric hindrance from the tert-butyl group on the sulfur atom might influence the feasibility of this pathway.

SN1 Pathway: This two-step mechanism involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. savemyexams.commasterorganicchemistry.com The stability of the resulting carbocation is crucial. The formation of a secondary carbocation is possible, though less stable than a tertiary one. libretexts.org The transition state for the first step of this reaction involves the stretching and breaking of the carbon-sulfur bond. rsc.orgresearchgate.net

The table below summarizes the key characteristics of these potential transition states.

| Reaction Pathway | Transition State Characteristics | Key Factors |

| Enolate Formation | Partial bond formation between the base and an α-proton; delocalization of negative charge onto the oxygen atom. | Base strength and steric bulk. |

| SN2 Substitution | A single, five-coordinate carbon center with partial bonds to the incoming nucleophile and the outgoing tert-butylthiolate group. | Steric hindrance at the reaction center; nucleophile strength. |

| SN1 Substitution | First TS: Stretching of the C-S bond as the leaving group departs. Resembles the carbocation intermediate. Second TS: Formation of a new bond between the nucleophile and the carbocation. | Stability of the carbocation intermediate; solvent polarity. |

Kinetic Studies and Rate Law Determination (e.g., nucleophilic substitution mechanisms)

Kinetic studies are essential for determining the precise mechanism of a reaction. By measuring reaction rates under varying concentrations of reactants, a rate law can be established. yorku.calibretexts.org The form of the rate law provides direct insight into the molecularity of the rate-determining step.

For a nucleophilic substitution reaction involving 1-(tert-butylsulfanyl)propan-2-one (represented as R-S-tBu) and a nucleophile (Nu⁻), the rate law would distinguish between SN1 and SN2 mechanisms:

SN1 Mechanism: The rate depends only on the concentration of the substrate because the slow step is the unimolecular dissociation of the leaving group. savemyexams.commasterorganicchemistry.com

Rate = k[R-S-tBu]

SN2 Mechanism: The rate depends on the concentration of both the substrate and the nucleophile, as they are both involved in the single rate-determining step. savemyexams.com

Rate = k[R-S-tBu][Nu⁻]

The method of initial rates is a common experimental approach to determine the reaction order and the rate law. khanacademy.org This involves running a series of experiments where the initial concentration of each reactant is varied while others are kept constant.

The following hypothetical data illustrates how the rate law for a substitution reaction of 1-(tert-butylsulfanyl)propan-2-one could be determined.

| Experiment | Initial [1-(tert-butylsulfanyl)propan-2-one] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. nih.govkit.edu By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, ²H), chemists can track its fate and probe the nature of bond-breaking and bond-forming steps. europa.eu

For 1-(tert-butylsulfanyl)propan-2-one, several isotopic labeling strategies could be employed to validate the pathways discussed:

Deuterium Labeling at the α-Carbon: To confirm enolate formation, the protons on the carbon between the carbonyl and sulfur can be replaced with deuterium. If the reaction involves enolate formation, a subsequent reaction with an electrophile would show the incorporation of the electrophile at this deuterated position, and monitoring the exchange of deuterium with protons from a solvent can provide kinetic information about the deprotonation step.

Carbon-13 Labeling: The carbonyl carbon or the α-carbon could be labeled with ¹³C. In a substitution or rearrangement reaction, the final position of the ¹³C atom, determined by NMR spectroscopy or mass spectrometry, can confirm the proposed skeletal rearrangement or reaction site.

Oxygen-18 Labeling: The carbonyl oxygen can be labeled with ¹⁸O. kit.edu This would be useful in studying reactions that directly involve the carbonyl group, such as hydration or acetal (B89532) formation, to confirm that the oxygen of the carbonyl group is retained or exchanged during the reaction.

These isotopic labeling experiments, in conjunction with kinetic studies, provide a robust framework for validating the proposed reaction mechanisms of 1-(tert-butylsulfanyl)propan-2-one. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(Tert-butylsulfanyl)propan-2-one, ¹H and ¹³C NMR are fundamental for establishing the carbon skeleton and the proton environments.

Predicted ¹H and ¹³C NMR Data

Based on the structure of 1-(Tert-butylsulfanyl)propan-2-one, the following proton and carbon environments are expected:

Protons (¹H):

A singlet for the nine equivalent protons of the tert-butyl group.

A singlet for the two protons of the methylene (B1212753) group adjacent to the sulfur atom and the carbonyl group.

A singlet for the three protons of the methyl group adjacent to the carbonyl group.

Carbons (¹³C):

A quaternary carbon of the tert-butyl group.

The three equivalent methyl carbons of the tert-butyl group.

The methylene carbon.

The carbonyl carbon.

The methyl carbon adjacent to the carbonyl.

The predicted chemical shifts for these nuclei are summarized in the interactive data table below. These values are estimated based on typical chemical shifts for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C(CH₃)₃ | 1.30 | 31.0 | Singlet |

| C(CH₃)₃ | - | 43.0 | Singlet |

| S-CH₂ | 3.30 | 45.0 | Singlet |

| CO-CH₃ | 2.20 | 30.0 | Singlet |

| C=O | - | 207.0 | Singlet |

To confirm the connectivity of the atoms in 1-(Tert-butylsulfanyl)propan-2-one, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1-(Tert-butylsulfanyl)propan-2-one, no cross-peaks are expected in a COSY spectrum as all proton environments are isolated from each other by non-proton-bearing atoms (sulfur and carbonyl carbon), resulting in singlets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected HSQC correlations for 1-(Tert-butylsulfanyl)propan-2-one are detailed in the table below.

| Proton Signal (ppm) | Correlated Carbon Signal (ppm) |

| 1.30 (C(CH₃)₃) | 31.0 (CH₃ of tert-butyl) |

| 3.30 (S-CH₂) | 45.0 (Methylene carbon) |

| 2.20 (CO-CH₃) | 30.0 (Methyl carbon) |

Expected HMBC Correlations:

| Proton Signal (ppm) | Correlated Carbon Signals (ppm) | Inferred Connectivity |

| 1.30 (C(CH₃)₃) | 43.0 (C(CH₃)₃), 45.0 (S-CH₂) | Protons of the tert-butyl group are 2 bonds from the quaternary carbon and 3 bonds from the methylene carbon. |

| 3.30 (S-CH₂) | 43.0 (C(CH₃)₃), 207.0 (C=O) | Methylene protons are 2 bonds from the carbonyl carbon and 2 bonds from the quaternary carbon of the tert-butyl group. |

| 2.20 (CO-CH₃) | 207.0 (C=O) | Methyl protons are 2 bonds from the carbonyl carbon. |

The single bonds in 1-(Tert-butylsulfanyl)propan-2-one allow for conformational flexibility, particularly rotation around the C-S and C-C bonds. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational changes. At room temperature, it is likely that the rotation around these bonds is fast on the NMR timescale, leading to sharp, averaged signals. However, at lower temperatures, this rotation may slow down, potentially leading to the observation of distinct signals for different conformers. By analyzing the changes in the spectra as a function of temperature, it would be possible to determine the energy barriers for these conformational interconversions.

Should 1-(Tert-butylsulfanyl)propan-2-one exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. Furthermore, ssNMR can distinguish between different crystalline polymorphs if they exist.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly sensitive to the types of chemical bonds and functional groups present.

The IR and Raman spectra of 1-(Tert-butylsulfanyl)propan-2-one would be dominated by vibrations associated with the carbonyl group, the C-S bond, and the various C-H bonds.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O | Stretch | 1715 (strong) | Medium |

| C-S | Stretch | 600-700 (weak to medium) | Strong |

| C-H (sp³) | Stretch | 2850-3000 (medium to strong) | Medium |

| C-H (sp³) | Bend | 1350-1470 (medium) | Medium |

The carbonyl (C=O) stretch is expected to be a very strong and sharp absorption in the IR spectrum around 1715 cm⁻¹, which is characteristic of an aliphatic ketone. ucl.ac.uk In the Raman spectrum, the C=O stretch would likely be of medium intensity. Conversely, the C-S stretching vibration, which is typically weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum due to the high polarizability of the sulfur atom.

The positions of certain vibrational bands can be sensitive to the conformation of the molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insight into the most stable conformation in the gas phase, solution, or solid state. For example, the C-S stretching frequency and the frequencies of skeletal bending modes could shift depending on the dihedral angles around the S-CH₂ and CH₂-CO bonds.

In-situ Monitoring of Reaction Progress using Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the real-time, in-situ monitoring of chemical reactions. spectroscopyonline.comnih.govosti.gov This methodology allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus preserving the integrity of the reaction medium.

In the synthesis of β-keto sulfides like 1-(Tert-butylsulfanyl)propan-2-one, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be particularly informative. nih.govmt.com For instance, in a reaction involving the formation of the β-keto sulfide (B99878) from a precursor, the progress can be monitored by observing characteristic vibrational bands. The disappearance of reactant bands and the appearance of product bands can be tracked over time to determine reaction kinetics and identify the reaction endpoint. mt.com A key vibrational mode to monitor would be the carbonyl (C=O) stretch of the ketone functional group, which typically appears in the 1700-1725 cm⁻¹ region of the IR spectrum. Changes in the position and intensity of this peak can provide information on the conversion of intermediates to the final product. nih.gov

Similarly, Raman spectroscopy offers a complementary in-situ monitoring approach. spectroscopyonline.comroyalholloway.ac.uk It is particularly sensitive to the C-S bond vibrations, which are characteristic of thioethers. royalholloway.ac.uk By monitoring the intensity of the C-S stretching bands (typically in the 600-800 cm⁻¹ range), one can follow the incorporation of the tert-butylsulfanyl group during the synthesis. This non-invasive technique is well-suited for reaction monitoring in various solvents and conditions. spectroscopyonline.com

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of 1-(Tert-butylsulfanyl)propan-2-one and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For 1-(Tert-butylsulfanyl)propan-2-one, the molecular formula is C₇H₁₄OS. HRMS can distinguish this formula from other isobaric compounds by measuring the exact mass to several decimal places. nih.gov The precise monoisotopic mass of this compound is calculated to be 146.076535 Da. chemexper.com

| Element | Symbol | Count | Percentage Composition | Exact Mass (Da) |

|---|---|---|---|---|

| Carbon | C | 7 | 57.49% | 146.076535 chemexper.com |

| Hydrogen | H | 14 | 9.65% | |

| Oxygen | O | 1 | 10.94% | |

| Sulfur | S | 1 | 21.92% |

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing collision-induced dissociation (CID), characteristic fragment ions are produced that offer structural insights. gre.ac.uknih.govresearchgate.net For 1-(Tert-butylsulfanyl)propan-2-one ([C₇H₁₄OS+H]⁺, m/z 147.0843), several fragmentation pathways can be proposed based on the known behavior of ketones and sulfides.

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. youtube.com This can result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 132, or the loss of the tert-butyl sulfide group.

McLafferty Rearrangement: While a classical McLafferty rearrangement requires a γ-hydrogen, which is not available in the standard configuration, related rearrangement processes can occur.

Cleavage at the Sulfur Atom: Fragmentation can be initiated by cleavage of the C-S or S-C(tert-butyl) bonds. Loss of the tert-butyl cation ([C₄H₉]⁺, m/z 57) or a neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) are highly probable, leading to fragments at m/z 91 or 90. The cleavage of the S-CH₂ bond is also possible.

| m/z | Proposed Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 147.0843 | [C₇H₁₅OS]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 91.0320 | [C₃H₇OS]⁺ | Loss of neutral isobutylene (C₄H₈) |

| 57.0704 | [C₄H₉]⁺ | Formation of tert-butyl cation |

| 43.0184 | [C₂H₃O]⁺ | Formation of acetyl cation from α-cleavage |

The choice of ionization technique is critical for the successful mass spectrometric analysis of 1-(Tert-butylsulfanyl)propan-2-one.

Electrospray Ionization (ESI): ESI is a soft ionization technique best suited for polar and ionic compounds that are already present as ions in solution. uky.edu For neutral, less-polar molecules like 1-(Tert-butylsulfanyl)propan-2-one, ESI is less efficient. However, protonation can be achieved by adding an acid to the solvent, allowing for analysis in positive-ion mode. For some sulfur-containing compounds, derivatization, such as methylation of the sulfide, can be performed to create a permanently charged sulfonium (B1226848) ion, which significantly enhances ESI efficiency. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for relatively nonpolar to moderately polar, thermally stable compounds with molecular weights typically below 2000 Da. uky.edu The analyte is sprayed into a heated nebulizer, and ionization occurs in the gas phase via a corona discharge. Given the properties of 1-(Tert-butylsulfanyl)propan-2-one, APCI is a more direct and often more effective ionization method than ESI, typically yielding a strong protonated molecule [M+H]⁺ signal. uky.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for 1-(Tert-butylsulfanyl)propan-2-one is not available in the reviewed literature, its solid-state characteristics can be inferred from its functional groups and studies of analogous molecules. nih.govmdpi.com

In the solid state, the crystal packing of 1-(Tert-butylsulfanyl)propan-2-one would be governed by weak intermolecular forces. The primary interactions would likely include:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) introduces a significant dipole moment, leading to dipole-dipole interactions that would be a major factor in the crystal lattice organization.

Van der Waals Forces: The nonpolar tert-butyl and propyl moieties would interact through weaker London dispersion forces.

Sulfur•••Oxygen Interactions: Noncovalent interactions between the sulfur atom of one molecule and the carbonyl oxygen of a neighboring molecule are possible. researchgate.netdigitellinc.com These chalcogen-bonding interactions, where the electrophilic region on the sulfur atom interacts with the nucleophilic oxygen, can play a significant role in the structural organization of sulfur-containing compounds. researchgate.netrsc.org

Weak Hydrogen Bonds: Weak C-H•••O hydrogen bonds, involving the acidic α-protons adjacent to the carbonyl group and the carbonyl oxygen of another molecule, could also contribute to the stability of the crystal packing. masterorganicchemistry.com

Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule, such as 1-(tert-butylsulfanyl)propan-2-one, is crucial for understanding its stereochemical properties. As this compound possesses a stereocenter at the carbon atom adjacent to the carbonyl group, establishing the (R) or (S) configuration is fundamental. Several advanced methods can be employed for this purpose.

One of the most definitive methods for determining absolute configuration is X-ray crystallography . purechemistry.org This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting three-dimensional electron density map reveals the precise spatial arrangement of each atom, allowing for an unambiguous assignment of the absolute stereochemistry. purechemistry.org For this to be successful, a suitable single crystal of an enantiomerically pure sample of 1-(tert-butylsulfanyl)propan-2-one must be grown.

Vibrational Circular Dichroism (VCD) is another powerful technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. stackexchange.com The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum of 1-(tert-butylsulfanyl)propan-2-one with the spectrum predicted by quantum chemical calculations (such as density functional theory), the absolute configuration can be reliably determined. stackexchange.com This method has been successfully applied to reinvestigate and correct the absolute configurations of structurally related chiral β-mercaptoalkanones. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used. purechemistry.orgresearchgate.net By reacting 1-(tert-butylsulfanyl)propan-2-one with a chiral auxiliary, a pair of diastereomers is formed. These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts can be correlated with the absolute configuration at the stereocenter. researchgate.net

For ketones specifically, chiroptical methods like Circular Dichroism (CD) can be correlated with empirical rules, such as the Octant Rule . This rule relates the sign of the Cotton effect in the CD spectrum, which corresponds to the n-π* transition of the carbonyl chromophore, to the spatial disposition of substituents in the eight octants surrounding the carbonyl group. youtube.comthieme-connect.de By analyzing the preferred conformation of 1-(tert-butylsulfanyl)propan-2-one, the expected sign of the Cotton effect for each enantiomer can be predicted, and then compared with the experimental CD spectrum to assign the absolute configuration. youtube.com

| Method | Principle | Requirements | Key Outcome |

| X-Ray Crystallography | Diffraction of X-rays by a single crystal. purechemistry.org | Enantiomerically pure single crystal. | Unambiguous 3D atomic arrangement. purechemistry.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of polarized infrared light. stackexchange.com | Enantiomerically pure sample, quantum chemical calculations. | Comparison of experimental and calculated spectra to assign configuration. nih.gov |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. researchgate.net | Enantiomerically pure sample, suitable chiral derivatizing agent. | Correlation of chemical shift differences to configuration. researchgate.net |

| Circular Dichroism (CD) & Octant Rule | Correlation of the sign of the Cotton effect with substituent positions. youtube.comthieme-connect.de | Enantiomerically pure sample, conformational analysis. | Assignment based on empirical rules for ketones. youtube.com |

Advanced Spectroscopic Techniques and Emerging Methodologies

Beyond standard characterization, advanced spectroscopic techniques and novel methodologies offer deeper insights into the structural and electronic properties of 1-(tert-butylsulfanyl)propan-2-one.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly valuable for studying chiral molecules like 1-(tert-butylsulfanyl)propan-2-one as it provides information about its stereochemical features. creative-biostructure.comcreative-proteomics.com

The CD spectrum of 1-(tert-butylsulfanyl)propan-2-one would be dominated by the electronic transitions associated with the carbonyl chromophore. The key transition for stereochemical analysis is the electronically forbidden but magnetically allowed n→π* transition, which typically appears in the 270-300 nm region for ketones. The sign and intensity of the CD signal (Cotton effect) for this transition are highly sensitive to the asymmetric environment around the carbonyl group. thieme-connect.de

While direct a priori prediction of the CD spectrum is complex, comparing the experimental spectrum to those of structurally analogous chiral ketones of known absolute configuration can provide a reliable assignment. chiralabsxl.com Furthermore, the use of exciton-coupled circular dichroism (ECCD) on derivatives of the target molecule can be a powerful tool for unambiguous stereochemical assignment. acs.org

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique, typically performed in a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.orgmeasurlabs.com As the high-energy electrons traverse the sample, they can undergo inelastic scattering, losing a characteristic amount of energy that corresponds to exciting electronic transitions in the material. wikipedia.org This makes EELS a powerful probe of local electronic structure. wiley.com

For 1-(tert-butylsulfanyl)propan-2-one, EELS could provide valuable information on an elemental and electronic level. The core-loss region of the EELS spectrum contains ionization edges for the constituent elements. wikipedia.org Specifically, the carbon K-edge (around 285 eV), the oxygen K-edge (around 532 eV), and the sulfur L-edge (around 165 eV) could be analyzed. eels.info The fine structure of these edges can provide information about the local bonding environment and oxidation state of each element.

The low-loss region of the EELS spectrum reveals excitations of valence electrons, such as plasmon excitations and inter- and intra-band transitions. wikipedia.org For an organic molecule like 1-(tert-butylsulfanyl)propan-2-one, this region could potentially be used to probe the π–π* transitions associated with the carbonyl group, providing insights into its electronic properties. researchgate.net

| EELS Feature | Energy Region | Information Gained for 1-(tert-butylsulfanyl)propan-2-one |

| Sulfur L-edge | ~165 eV | Elemental presence, bonding environment of the sulfur atom. |

| Carbon K-edge | ~285 eV | Elemental presence, differentiation of sp2 (carbonyl) and sp3 carbons. |

| Oxygen K-edge | ~532 eV | Elemental presence, electronic state of the carbonyl oxygen. |

| Low-Loss Spectrum | < 50 eV | Valence electron excitations, including potential π–π* transitions of the C=O group. researchgate.net |

The integration of machine learning (ML) with spectroscopic analysis is a rapidly advancing field that can enhance the interpretation and prediction of spectral data. nih.govacs.orguzh.ch For a compound like 1-(tert-butylsulfanyl)propan-2-one, ML models could be applied in several ways.

Spectral Prediction: Machine learning models, particularly deep neural networks and kernel ridge regression, can be trained on large datasets of molecules with known structures and their corresponding spectra (e.g., IR, NMR, UV-Vis). aalto.finih.gov Once trained, these models can predict the spectroscopic properties of a new molecule, such as 1-(tert-butylsulfanyl)propan-2-one, based solely on its chemical structure. aalto.fi This can aid in the verification of experimental data and provide insights into structure-property relationships.

Functional Group Identification: ML algorithms can be trained to recognize the characteristic patterns of functional groups within complex spectral data. nih.govnih.gov For instance, a model trained on a diverse set of IR spectra could reliably identify the presence of the ketone and tert-butyl thioether moieties in the spectrum of 1-(tert-butylsulfanyl)propan-2-one, even in the presence of impurities or in a complex mixture. nih.govresearchgate.net Studies have shown that combining multiple spectroscopic data types (e.g., FTIR and Mass Spectrometry) can significantly improve the accuracy of these predictions. nih.govacs.org

Quantitative Analysis: In complex mixtures, machine learning models like partial least-squares regression (PLSR) and convolutional neural networks (CNN) can be trained on Raman or IR spectra to quantify the concentration of specific components. nih.gov This could be applied to monitor the concentration of 1-(tert-butylsulfanyl)propan-2-one in a reaction mixture or a formulated product.

The success of these machine learning applications is highly dependent on the availability of large, high-quality datasets for training. aalto.fi As these datasets become more prevalent, the role of machine learning in the spectroscopic analysis of organic compounds is expected to grow significantly.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 1-(Tert-butylsulfanyl)propan-2-one are fundamental to its chemical behavior. Computational techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a comprehensive picture of these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to calculate the intermolecular interaction energies of biologically relevant molecules. rsc.org DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry, and its corresponding electronic energy. These calculations can provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Table 1: Representative Theoretical Bond Lengths and Angles from DFT Calculations

| Parameter | Typical Value (Å or °) |

| C=O Bond Length | ~1.22 Å |

| C-S Bond Length | ~1.82 Å |

| S-C(tert-butyl) Bond Length | ~1.85 Å |

| C-C(carbonyl) Bond Length | ~1.51 Å |

| O=C-C Angle | ~121° |

| C-S-C Angle | ~100° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Precise values for 1-(Tert-butylsulfanyl)propan-2-one would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Charge Transfer

For 1-(Tert-butylsulfanyl)propan-2-one, NBO analysis would likely reveal significant interactions involving the lone pairs of the oxygen and sulfur atoms, the π-system of the carbonyl group, and the σ-bonds of the alkyl groups. For example, delocalization of an oxygen lone pair into the antibonding orbital of the adjacent C-C bond (n → σ) or the π orbital of the carbonyl group (n → π*) would contribute to the molecule's electronic stability. The analysis also provides a detailed picture of atomic charges and bond orders, offering a more nuanced view of the electronic distribution. batistalab.com

Table 2: Illustrative NBO Analysis Results

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ(C-C) | High |

| LP (S) | σ(C-C) | Moderate |

| σ (C-H) | σ*(C-S) | Low |

Note: This table presents a hypothetical scenario of NBO interactions. The actual stabilization energies would be determined by specific NBO calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. libretexts.org

In the case of 1-(Tert-butylsulfanyl)propan-2-one, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs, making it a likely site for protonation or interaction with electrophiles. uni-muenchen.de The sulfur atom, with its lone pairs, would also exhibit a region of negative potential, though likely less intense than that of the oxygen. Conversely, the carbonyl carbon and the hydrogen atoms would likely be in regions of positive potential, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of single bonds in 1-(Tert-butylsulfanyl)propan-2-one allows it to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. By systematically changing a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima between conformers.

For 1-(Tert-butylsulfanyl)propan-2-one, PES scans around the C-S and C-C single bonds would be particularly informative. These scans would reveal the most stable rotational arrangements of the tert-butyl and acetyl groups relative to each other. The steric bulk of the tert-butyl group is expected to play a significant role in determining the preferred conformations, favoring those that minimize steric hindrance. libretexts.org

Dynamics Simulations (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion and conformational changes. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and provide insights into the dynamic behavior of the molecule over time. nih.govnih.gov